molecular formula C14H15N5OS B10862545 3-tert-butyl-7-(phenylamino)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-(phenylamino)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B10862545
M. Wt: 301.37 g/mol
InChI Key: KLHKRKKKJPKSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ANILINO-3-(TERT-BUTYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE: is a heterocyclic compound that belongs to the class of thiadiazolo-triazines. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiadiazole and triazine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ANILINO-3-(TERT-BUTYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE typically involves the cyclization of precursor compounds. One common method involves the dehydration and cyclization of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with substituted aryloxy acetic acids in the presence of phosphorus oxychloride (POCl3) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine: In medicinal chemistry, the compound has shown potential as an antimicrobial, anti-tumor, and anti-inflammatory agent. It has been screened for its activity against various bacterial and fungal strains, as well as its potential to inhibit tumor cell growth .

Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and fungicidal agents .

Mechanism of Action

The exact mechanism of action of 7-ANILINO-3-(TERT-BUTYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of the thiadiazole and triazine rings allows the compound to form stable complexes with metal ions, which may contribute to its biological activity .

Comparison with Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Comparison: Compared to these similar compounds, 7-ANILINO-3-(TERT-BUTYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is unique due to the presence of both the thiadiazole and triazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

7-anilino-3-tert-butyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C14H15N5OS/c1-14(2,3)10-11(20)19-13(17-16-10)21-12(18-19)15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,18)

InChI Key

KLHKRKKKJPKSNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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